9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid
Overview
Description
9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid is a complex organic compound with the molecular formula C15H25NO5. This compound is characterized by its spirocyclic structure, which includes a spiro[5.5]undecane core, an oxazolidine ring, and a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group makes this compound particularly useful in organic synthesis, especially in the protection of amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spiro[5.5]undecane core is often synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Oxazolidine Ring: The oxazolidine ring is introduced through a cyclization reaction involving an amino alcohol and a carbonyl compound.
Protection of the Amine Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, potentially interacting with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 9-(tert-Butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid
- 9-(tert-Butoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid
Uniqueness
The uniqueness of 9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid lies in its specific spirocyclic structure and the presence of the oxazolidine ring. This combination imparts unique chemical properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-9-7-15(8-10-16)6-4-5-11(20-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJZXUMQCZCINR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC(O2)C(=O)O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101133651 | |
Record name | 1-Oxa-9-azaspiro[5.5]undecane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101133651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251007-93-8 | |
Record name | 1-Oxa-9-azaspiro[5.5]undecane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251007-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxa-9-azaspiro[5.5]undecane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101133651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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